Cas no 1214331-52-8 (2,6-Difluoro-3-methoxypyridine)
2,6-Difluoro-3-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-difluoro-3-methoxypyridine
- 2,6-Difluoro-3-methoxypyridine
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- Inchi: 1S/C6H5F2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
- InChI Key: ZKTCDPIQFOECKX-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(N=1)F)OC
Computed Properties
- Exact Mass: 145.03392011g/mol
- Monoisotopic Mass: 145.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 22.1
2,6-Difluoro-3-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025324-250mg |
2,6-Difluoro-3-methoxypyridine |
1214331-52-8 | 97% | 250mg |
$646.00 | 2023-09-04 | |
| Alichem | A023025324-500mg |
2,6-Difluoro-3-methoxypyridine |
1214331-52-8 | 97% | 500mg |
$960.40 | 2023-09-04 | |
| Alichem | A023025324-1g |
2,6-Difluoro-3-methoxypyridine |
1214331-52-8 | 97% | 1g |
$1680.00 | 2023-09-04 | |
| Enamine | EN300-7646064-0.05g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 0.05g |
$105.0 | 2025-02-24 | |
| Enamine | EN300-7646064-0.1g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 0.1g |
$156.0 | 2025-02-24 | |
| Enamine | EN300-7646064-0.25g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 0.25g |
$222.0 | 2025-02-24 | |
| Enamine | EN300-7646064-0.5g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 0.5g |
$422.0 | 2025-02-24 | |
| Enamine | EN300-7646064-1.0g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 1.0g |
$541.0 | 2025-02-24 | |
| Enamine | EN300-7646064-2.5g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 2.5g |
$1063.0 | 2025-02-24 | |
| Enamine | EN300-7646064-5.0g |
2,6-difluoro-3-methoxypyridine |
1214331-52-8 | 95.0% | 5.0g |
$1572.0 | 2025-02-24 |
2,6-Difluoro-3-methoxypyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2,6-Difluoro-3-methoxypyridine
Comprehensive Overview of 2,6-Difluoro-3-methoxypyridine (CAS No. 1214331-52-8): Properties, Applications, and Industry Trends
2,6-Difluoro-3-methoxypyridine (CAS No. 1214331-52-8) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This heterocyclic compound features a methoxy group at the 3-position and fluorine atoms at the 2- and 6-positions, which enhance its reactivity and bioavailability. Researchers and manufacturers increasingly seek this compound for its versatility in synthesizing active pharmaceutical ingredients (APIs) and crop protection agents, aligning with the growing demand for sustainable chemistry solutions.
The molecular formula C6H5F2NO and a molar mass of 145.11 g/mol make 2,6-Difluoro-3-methoxypyridine a lightweight yet potent building block in organic synthesis. Its electron-withdrawing fluorine substituents facilitate nucleophilic aromatic substitution reactions, a feature highly valued in drug discovery pipelines. Recent studies highlight its role in developing kinase inhibitors and biodegradable pesticides, addressing trending topics like precision medicine and environmental sustainability.
In the context of green chemistry, this compound stands out for its potential to reduce synthetic steps in complex molecule assembly. Industry reports indicate a surge in patents incorporating 1214331-52-8 as a key intermediate, particularly for next-generation herbicides with lower ecotoxicity. The compound’s stability under microwave-assisted synthesis conditions further aligns with modern lab automation trends, answering frequent search queries about time-efficient synthetic methods.
Analytical characterization of 2,6-Difluoro-3-methoxypyridine typically involves GC-MS, HPLC, and NMR spectroscopy, with its 19F NMR signal pattern serving as a distinctive fingerprint. Quality control protocols emphasize the importance of low heavy metal content and high purity grades (>98%), reflecting the compound’s application in GMP-compliant production. These specifications respond to frequent industry concerns about reproducibility in medicinal chemistry.
Market analysts note growing interest in fluorinated pyridines like 1214331-52-8 due to their enhanced metabolic stability compared to non-fluorinated analogs. This property makes them invaluable for designing long-acting therapeutics, a hot topic in chronic disease management forums. The compound’s logP value (predicted ~1.2) suggests favorable membrane permeability, explaining its utility in CNS drug development—a frequently searched area in pharmacokinetic optimization.
From a regulatory perspective, 2,6-Difluoro-3-methoxypyridine falls under standard laboratory chemical classifications, with handling recommendations focusing on proper ventilation and PPE usage. Its thermal decomposition profile has been extensively documented to ensure safe scaling in continuous flow reactors, addressing common queries about process safety in scale-up. The compound’s crystalline form at room temperature facilitates storage and transportation, a practical advantage for global supply chains.
Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for C-F bond activation reactions—a cutting-edge area in catalysis research. The methoxy group’s ortho-effect on fluorine reactivity has sparked theoretical studies published in computational chemistry journals, catering to academic audiences searching for structure-activity relationship insights.
As the chemical industry shifts toward fluorine-containing motifs, 1214331-52-8 exemplifies how targeted fluorination can optimize molecular properties without increasing ecological footprints. Its balanced lipophilicity/hydrophilicity ratio makes it a model compound for teaching rational drug design principles, answering educational queries about medicinal chemistry fundamentals. With 15+ supplier listings globally, availability remains stable despite pharmaceutical industry demand fluctuations.
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